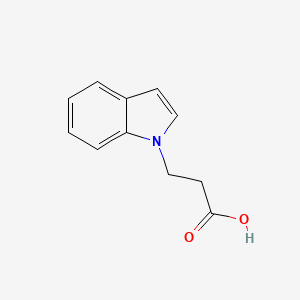

3-(1H-indol-1-yl)propanoic acid

Description

The exact mass of the compound 3-(1H-indol-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17814. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-indol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-indol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWNOVFZARRSKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216608 |

Source

|

| Record name | 1H-Indole-1-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-06-1 |

Source

|

| Record name | 1H-Indole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-1-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-1-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDOLE-1-PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN7XR99LDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Mechanistic and Practical Guide to the N-Alkylation of Indole with 3-Bromopropanoic Acid for Pharmaceutical Scaffolding

Abstract

The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry, enabling the synthesis of a vast array of biologically active compounds. This technical guide provides an in-depth analysis of a specific, highly relevant transformation: the N-alkylation of indole with 3-bromopropanoic acid. We will dissect the core reaction mechanism, from the critical initial deprotonation to the nucleophilic substitution, and address the inherent chemical complexities of the bifunctional alkylating agent. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing reaction conditions, mitigating side reactions, and validating the synthesis of the target compound, 3-(1H-indol-1-yl)propanoic acid. Detailed, step-by-step protocols are provided, grounded in authoritative references to ensure scientific integrity and reproducibility.

Section 1: The Strategic Importance of N-Functionalized Indoles

The indole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and natural products, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Functionalization of the indole nitrogen (the N1 position) is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. The introduction of a propanoic acid side chain via N-alkylation creates a versatile handle for further chemical modification or for mimicking biological substrates. The target molecule, 3-(1H-indol-1-yl)propanoic acid, is a key building block in the synthesis of more complex pharmaceutical agents, such as cytosolic phospholipase A2α (cPLA2α) inhibitors.[3]

Section 2: The Core Mechanism - A Step-by-Step Analysis

The N-alkylation of indole with 3-bromopropanoic acid is fundamentally a two-step process: (1) deprotonation of the indole nitrogen to form a potent nucleophile, followed by (2) a bimolecular nucleophilic substitution (SN2) reaction. However, the presence of a carboxylic acid on the alkylating agent introduces a critical layer of complexity.

The Role of the Base: Deprotonation and Indolide Anion Formation

The proton on the indole nitrogen (N-H) is weakly acidic, with a pKa of approximately 17 in aqueous solution and 21 in DMSO.[1][4] This means a sufficiently strong base is required to achieve complete deprotonation and form the highly nucleophilic indolide anion.[1] The choice of base is paramount and directly influences the reaction's success and regioselectivity.

-

Strong Bases (e.g., Sodium Hydride, NaH): NaH is a classic and highly effective choice for this transformation.[5][6] It is a non-nucleophilic, irreversible base that deprotonates the indole to form the sodium indolide salt and hydrogen gas. This ensures a high concentration of the desired nucleophile, strongly favoring N-alkylation.[5]

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃): While weaker bases like K₂CO₃ can be used, they may not achieve complete deprotonation.[7][8] This can lead to a lower reaction rate and an equilibrium mixture containing both the neutral indole and the indolide anion. The neutral indole's most nucleophilic site is the C3 position, which can lead to undesired C-alkylation side products.[5][9]

The Carboxylic Acid Complication: 3-Bromopropanoic acid also possesses an acidic proton on its carboxyl group (pKa ~4.0).[10] Any base present in the reaction mixture will preferentially and rapidly deprotonate this acid, forming the carboxylate salt. Therefore, at least two equivalents of the base are required: one to neutralize the carboxylic acid and a second to deprotonate the indole nitrogen.

Caption: Step 1: Base-mediated deprotonation of indole.

The SN2 Reaction: Nucleophilic Attack

Once formed, the indolide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine atom in 3-bromopropanoate in a classic SN2 fashion.[11] This is a concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-bromine bond breaks. The bromide ion serves as the leaving group.

Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this step.[5][12] They effectively solvate the cation (e.g., Na⁺) without solvating the indolide anion, leaving its nucleophilicity high. This enhances the rate of the SN2 reaction.[12]

Caption: Step 2: SN2 attack by the indolide anion.

Section 3: Practical Synthesis & Protocol Validation

Translating the mechanism into a successful laboratory synthesis requires careful selection of reagents and conditions.

Selecting Optimal Reaction Conditions

The interplay between the base and solvent is crucial for maximizing yield and minimizing side reactions.[5][13]

Table 1: Comparison of Common Bases for Indole N-Alkylation

| Base | pKa of Conjugate Acid | Pros | Cons | Typical Solvent |

|---|---|---|---|---|

| NaH | ~36 (H₂) | Irreversible deprotonation, high yield, favors N-alkylation.[5][6] | Moisture sensitive, pyrophoric, requires inert atmosphere. | DMF, THF |

| K₂CO₃ | ~10.3 (HCO₃⁻) | Inexpensive, easy to handle, milder conditions.[7] | May result in incomplete deprotonation, slower reaction, potential for C-alkylation.[8] | DMF, Acetonitrile |

| Cs₂CO₃ | ~10.3 (HCO₃⁻) | Often provides higher yields and better selectivity than K₂CO₃ due to the "caesium effect".[7] | More expensive. | DMF, Acetonitrile |

Table 2: Solvent Selection Guide for Indole N-Alkylation

| Solvent | Type | Key Considerations |

|---|---|---|

| DMF | Polar Aprotic | Excellent for SN2 reactions, effectively solvates cations, promotes N-alkylation.[5] High boiling point. |

| THF | Polar Aprotic | Good general-purpose solvent, often used with NaH.[5][13] Lower boiling point than DMF. |

| Acetonitrile | Polar Aprotic | Good alternative to DMF, can provide good yields.[13][14] |

| DMSO | Polar Aprotic | Highly polar, excellent for SN2 reactions, can significantly increase reaction rates.[12] Can be difficult to remove during work-up. |

A Validated Step-by-Step Laboratory Protocol

This protocol describes a reliable method for the synthesis of 3-(1H-indol-1-yl)propanoic acid using sodium hydride in DMF.

Reagents & Equipment:

-

Indole (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

-

3-Bromopropanoic Acid (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

-

Diethyl ether, 1 M HCl, Saturated NaCl solution (brine), Anhydrous MgSO₄

-

Rotary evaporator

Procedure:

-

Inert Atmosphere: Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

-

Dispersion Wash: Weigh the NaH dispersion and add it to the flask. Wash the dispersion three times with anhydrous hexanes or pentane to remove the mineral oil, carefully decanting the solvent each time under an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF to the washed NaH and cool the resulting suspension to 0 °C in an ice bath.

-

Indole Addition: Dissolve the indole in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C. Rationale: This slow addition controls the rate of hydrogen gas evolution.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases. The solution should become clear or homogeneous, indicating the formation of the sodium indolide salt.

-

Alkylating Agent Addition: Dissolve the 3-bromopropanoic acid in anhydrous DMF and add it dropwise to the reaction mixture at room temperature. Rationale: A slight excess of the alkylating agent ensures complete consumption of the valuable indolide intermediate.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or isopropanol.

-

Acidification & Extraction: Add water and acidify the mixture to pH ~2-3 with 1 M HCl. This protonates the carboxylate product, making it extractable into an organic solvent. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Caption: A typical experimental workflow for the synthesis.

Section 4: Potential Pitfalls and Side Reactions

A successful synthesis requires awareness of potential competing reactions.

-

C-Alkylation vs. N-Alkylation: The primary competing reaction is alkylation at the C3 position of the indole ring.[5][15] N-alkylation is generally favored under conditions that ensure complete deprotonation of the indole nitrogen, such as using a strong base (NaH) in a polar aprotic solvent (DMF, DMSO).[5][12] Incomplete deprotonation or the use of less polar solvents can increase the proportion of C3-alkylated byproduct.[5]

-

Elimination of HBr: Under strongly basic conditions, 3-bromopropanoic acid can undergo an E2 elimination reaction to form acrylic acid and bromide.[16] This side reaction consumes both the base and the alkylating agent, reducing the overall yield of the desired product. Performing the reaction at room temperature helps to minimize this pathway, as elimination reactions are often favored at higher temperatures.

-

Moisture Contamination: Reagents like NaH react violently with water.[6] The presence of moisture will not only create a safety hazard but will also consume the base, leading to incomplete deprotonation and low yields. The use of anhydrous solvents and an inert atmosphere is critical.

Section 5: Characterization of 3-(1H-indol-1-yl)propanoic acid

Confirmation of the final product structure is typically achieved through standard spectroscopic methods. While specific shifts can vary based on the solvent and instrument, the following are representative expected data:

-

¹H NMR: Expect characteristic signals for the indole ring protons, typically between 7.0 and 8.0 ppm. Two triplet signals corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain will be observed, typically in the range of 2.5-4.5 ppm. A broad singlet for the carboxylic acid proton will appear downfield (>10 ppm), which is D₂O exchangeable.

-

¹³C NMR: The spectrum will show signals for the 8 carbons of the indole ring and the 3 carbons of the propanoic acid side chain, including the characteristic carbonyl carbon signal around 170-180 ppm.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₁H₁₁NO₂, M.W. = 189.21 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.

Section 6: Conclusion

The N-alkylation of indole with 3-bromopropanoic acid is a powerful and versatile reaction for creating valuable intermediates in pharmaceutical development. A thorough understanding of the underlying SN2 mechanism, the critical role of the base in achieving complete deprotonation, and the dual acidity of the alkylating agent are essential for success. By carefully controlling reaction parameters—specifically the choice of a strong base like NaH, the use of a polar aprotic solvent like DMF, and maintaining anhydrous conditions—researchers can achieve high yields of the desired N-alkylated product while minimizing side reactions. The protocol and insights provided in this guide serve as a robust foundation for the practical application of this important transformation.

References

-

Química Organica.org. (n.d.). indole acidity. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (2023, December 29). Indole. Retrieved January 11, 2026, from [Link]

-

Química Organica.org. (n.d.). Indole. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1.... Retrieved January 11, 2026, from [Link]

-

Beilstein Journals. (2018, August 9). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 11, 2026, from [Link]

-

Hui, H., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(41), 14673-14677. Retrieved January 11, 2026, from [Link]

- Google Patents. (1961, December 5). Process for n-alkylation of indoles.

-

ResearchGate. (2019, July 24). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved January 11, 2026, from [Link]

-

MDPI. (2022, November 11). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (2023, February 7). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (2023, March 13). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2006, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved January 11, 2026, from [Link]

-

Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved January 11, 2026, from [Link]

-

MDPI. (2020, May 14). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved January 11, 2026, from [Link]

-

PubMed. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (2021, February 19). Surface Reaction Mechanisms: 3-Bromopropanoic and 2-Bromopropanoic Acids on Cu(100) and O/Cu(100). Retrieved January 11, 2026, from [Link]

-

PMC. (2023, November 6). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Retrieved January 11, 2026, from [Link]

-

PMC - NIH. (2018, February 21). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved January 11, 2026, from [Link]

-

MDPI. (2022, December 1). A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. Retrieved January 11, 2026, from [Link]

-

PubChem - NIH. (n.d.). 3-Bromopropionic acid. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). N-Alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved January 11, 2026, from [Link]

-

ChemBK. (2024, April 9). 3-bromo-propanoicaci. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2002, August 6). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved January 11, 2026, from [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole [quimicaorganica.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 14. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 3-(1H-indol-1-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-indol-1-yl)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the core (CAS 6639-06-1), a key indole derivative of interest to researchers in medicinal chemistry and drug development.[1][2] Unlike its more commonly studied isomer, 3-(1H-indol-3-yl)propanoic acid, the 1-substituted variant presents a unique profile. This document synthesizes available data, provides expert insight into the causal relationships between molecular structure and physical properties, and delivers field-proven, step-by-step experimental protocols for the empirical determination of these critical parameters. The guide is structured to empower researchers to not only understand the known properties of this compound but also to rigorously validate them and explore its potential in drug discovery pipelines.

Introduction and Molecular Identity

3-(1H-indol-1-yl)propanoic acid is a derivative of indole, a ubiquitous heterocyclic scaffold in pharmacology. The position of the propanoic acid side chain, attached to the nitrogen atom (N-1) of the indole ring, critically influences its electronic distribution, steric profile, and hydrogen bonding potential compared to its C-3 substituted counterpart. This structural distinction is paramount for its interaction with biological targets, metabolic stability, and formulation characteristics.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: 3-(1H-indol-1-yl)propanoic acid

Caption: 2D Structure of 3-(1H-indol-1-yl)propanoic acid.

Core Physicochemical Properties

The effective application of any compound in a research or development setting is predicated on a solid understanding of its fundamental physicochemical properties. These parameters govern its behavior in both in vitro and in vivo systems.

| Property | Value | Source & Commentary |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] Unambiguously determined from its structure. |

| Molecular Weight | 189.21 g/mol | [1][3] Calculated from the molecular formula. |

| Melting Point | Data not available | While its isomer, 3-(1H-indol-3-yl)propanoic acid, melts at 134-135 °C, the value for the N-1 isomer is not reported in the available literature.[4][5] Experimental determination is essential (see Protocol 4.1). |

| pKa | ~4.8 (Predicted) | This value is predicted based on the pKa of the structurally similar 3-(1H-indol-3-yl)propanoic acid (~4.8).[6][7] The electronic influence of the N-1 substituted indole ring on the distant carboxylic acid is expected to be minimal, leading to a typical carboxylic acid pKa. This value dictates the ionization state at physiological pH, which is critical for solubility and membrane transport. |

| logP (Octanol/Water) | 2.2 (Predicted) | [3] This predicted value indicates moderate lipophilicity. It suggests the compound will have a reasonable balance between aqueous solubility and membrane permeability, a key consideration in drug design. |

| Aqueous Solubility | Slightly soluble | Inferred from structural analogues.[8][9] The carboxylic acid group imparts some water solubility, especially at pH > pKa where it exists as the carboxylate anion. However, the bicyclic indole core is hydrophobic, limiting overall solubility in neutral water. |

| Solvent Solubility | Soluble in ethanol, DMSO, DMF | Inferred from the high solubility of its 3-yl isomer in these common organic solvents.[5][10] This is expected due to the ability of these solvents to solvate both the polar carboxylic acid group and the nonpolar indole ring. |

Experimental Workflows & Protocols

Authoritative and reproducible data is the cornerstone of scientific integrity. The following protocols describe robust, self-validating methods for determining the key .

Caption: Workflow for Physicochemical Characterization.

Protocol: Determination of Melting Point (Capillary Method)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests high purity, whereas a broad range often indicates the presence of impurities that disrupt the crystal lattice.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry 3-(1H-indol-1-yl)propanoic acid.

-

Capillary Loading: Tightly pack the powdered sample into a glass capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approximate the melting temperature.

-

Allow the apparatus to cool.

-

Perform a second, slower measurement (1-2 °C/min ramp rate) starting from ~15 °C below the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting range is the difference between these two values.

-

Validation: Repeat the measurement with two additional samples to ensure reproducibility. The results should agree within ±0.5 °C.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: This method establishes the thermodynamic equilibrium solubility, a critical parameter for predicting oral absorption and designing intravenous formulations. It directly measures the saturation point of the compound in a specific medium.

Caption: Logic of Shake-Flask Solubility Determination.

-

System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Equilibration: Add an excess amount of solid 3-(1H-indol-1-yl)propanoic acid to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid throughout the experiment is crucial.

-

Incubation: Agitate the vial on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: Perform the experiment in triplicate. A preliminary time-course experiment (e.g., sampling at 12, 24, and 48 hours) should be conducted to confirm that equilibrium is achieved by the chosen time point.

Protocol: Determination of pKa (Potentiometric Titration)

Causality: The pKa is the pH at which the compound is 50% ionized. For an acidic compound like this one, it defines its charge state across the physiological pH range, which profoundly impacts its interaction with receptors, solubility, and ability to cross biological membranes.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of water and a co-solvent (e.g., methanol or DMSO, if required for initial dissolution) to create a solution of known concentration (e.g., 1-5 mM).

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Insert a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Slowly add small, precise volumes of the NaOH titrant to the solution, recording the pH after each addition. Stir the solution continuously.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, use the first derivative of the titration curve (ΔpH/ΔV) to precisely identify the equivalence point.

-

Validation: The procedure should be repeated at least twice. The resulting pKa values should be within ±0.1 units.

Conclusion

References

-

ChemBK. 3-(1H-INDOL-3-YL)PROPANOIC ACID - Physico-chemical Properties. [Online] Available at: [Link][11]

-

PubChem. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744. [Online] Available at: [Link][4]

-

Solubility of Things. Indole-3-propionic acid. [Online] Available at: [Link][9]

-

Stenutz. 3-(1H-indol-3-yl)propanoic acid. [Online] Available at: [Link][12]

-

PubChemLite. 3-(1h-indol-1-yl)propanoic acid (C11H11NO2). [Online] Available at: [Link][3]

-

FooDB. Showing Compound 1H-Indole-3-propanoic acid (FDB000941). [Online] Available at: [Link][6]

-

Human Metabolome Database. Showing metabocard for Indole-3-propionic acid (HMDB0002302). [Online] Available at: [Link][7]

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. PubChemLite - 3-(1h-indol-1-yl)propanoic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Indolepropionic acid ReagentPlus , 99 830-96-6 [sigmaaldrich.com]

- 6. Showing Compound 1H-Indole-3-propanoic acid (FDB000941) - FooDB [foodb.ca]

- 7. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]

- 8. Indole-3-propionic acid, 98% | Fisher Scientific [fishersci.ca]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. chembk.com [chembk.com]

- 12. 3-(1H-indol-3-yl)propanoic acid [stenutz.eu]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(1H-indol-1-yl)propanoic acid. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages predictive methodologies based on established NMR principles and comparative data from the closely related isomer, 3-(1H-indol-3-yl)propanoic acid, to offer a robust interpretation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the structural elucidation of N-substituted indole derivatives.

Introduction: The Significance of Indole Scaffolds and the Role of NMR

Indole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern on the indole ring dramatically influences the molecule's biological activity. Consequently, unambiguous structural characterization is paramount in the synthesis and development of new indole-based compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, ¹H and ¹³C NMR are indispensable tools for confirming molecular structures and identifying functional groups.

This guide will delve into the predicted spectral features of 3-(1H-indol-1-yl)propanoic acid, offering a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, a comparative analysis with the experimentally well-characterized isomer, 3-(1H-indol-3-yl)propanoic acid, will highlight the key spectral differences arising from the point of attachment of the propanoic acid side chain to the indole ring.

Predicted ¹H and ¹³C NMR Spectral Data for 3-(1H-indol-1-yl)propanoic acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(1H-indol-1-yl)propanoic acid. These predictions are based on established substituent effects in indole systems and analysis of related N-alkylated indole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 3-(1H-indol-1-yl)propanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.30 | d | ~3.0 |

| H-3 | 6.50 - 6.60 | d | ~3.0 |

| H-4 | 7.55 - 7.65 | d | ~8.0 |

| H-5 | 7.05 - 7.15 | t | ~7.5 |

| H-6 | 7.15 - 7.25 | t | ~7.5 |

| H-7 | 7.45 - 7.55 | d | ~8.0 |

| -CH₂- (α to N) | 4.30 - 4.40 | t | ~7.0 |

| -CH₂- (β to N) | 2.80 - 2.90 | t | ~7.0 |

| -COOH | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 3-(1H-indol-1-yl)propanoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 128.0 - 129.0 |

| C-3 | 101.0 - 102.0 |

| C-3a | 127.5 - 128.5 |

| C-4 | 121.0 - 122.0 |

| C-5 | 121.5 - 122.5 |

| C-6 | 119.0 - 120.0 |

| C-7 | 109.0 - 110.0 |

| C-7a | 135.5 - 136.5 |

| -CH₂- (α to N) | 45.0 - 46.0 |

| -CH₂- (β to N) | 34.0 - 35.0 |

| -C=O | 173.0 - 174.0 |

Rationale for Predicted Spectral Features

The predicted chemical shifts are rooted in the fundamental principles of NMR spectroscopy, specifically the influence of electronic effects and anisotropy on nuclear shielding.

-

¹H NMR Analysis: The protons on the indole ring (H-2 to H-7) are expected to resonate in the aromatic region (δ 6.5-7.7 ppm). The N-alkylation is anticipated to cause a slight downfield shift for the pyrrole ring protons (H-2 and H-3) compared to unsubstituted indole. The protons of the propanoic acid side chain will exhibit characteristic triplet signals due to vicinal coupling with each other. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which is highly dependent on the solvent and concentration.[2][3][4]

-

¹³C NMR Analysis: The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ ~173-174 ppm). The carbons of the indole ring will resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen heteroatom and the N-alkylation. The methylene carbons of the propanoic acid side chain will appear in the aliphatic region.

Comparative Analysis: 3-(1H-indol-1-yl)propanoic acid vs. 3-(1H-indol-3-yl)propanoic acid

To underscore the importance of precise structural assignment, a comparison with the isomer 3-(1H-indol-3-yl)propanoic acid is instructive. Experimental data for this isomer is readily available.[5][6][7]

Table 3: Experimental ¹H NMR Spectral Data for 3-(1H-indol-3-yl)propanoic acid (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| NH | 10.8 | br s |

| H-2 | 7.12 | s |

| H-4 | 7.52 | d |

| H-5 | 6.98 | t |

| H-6 | 7.07 | t |

| H-7 | 7.35 | d |

| -CH₂- (α to indole) | 2.95 | t |

| -CH₂- (β to indole) | 2.61 | t |

| -COOH | 12.1 | br s |

Table 4: Experimental ¹³C NMR Spectral Data for 3-(1H-indol-3-yl)propanoic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 123.5 |

| C-3 | 114.0 |

| C-3a | 127.2 |

| C-4 | 118.4 |

| C-5 | 121.1 |

| C-6 | 118.7 |

| C-7 | 111.4 |

| C-7a | 136.3 |

| -CH₂- (α to indole) | 24.2 |

| -CH₂- (β to indole) | 34.8 |

| -C=O | 174.1 |

The most significant differences in the ¹H NMR spectra are expected in the chemical shifts and multiplicities of the indole ring protons, particularly H-2 and the absence of the NH proton signal in the N-substituted isomer. In the ¹³C NMR spectra, the chemical shift of C-2 and C-3 will be markedly different between the two isomers, providing a clear diagnostic marker for the point of substitution.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following standardized protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For carboxylic acids, common choices include DMSO-d₆, Methanol-d₄, or CDCl₃. The choice of solvent can influence the chemical shift of exchangeable protons like the carboxylic acid proton.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow for processing and interpreting the acquired NMR data.

Caption: Workflow for NMR data processing and interpretation.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical connections between the molecular structure of 3-(1H-indol-1-yl)propanoic acid and its expected NMR spectral features.

Caption: Relationship between molecular structure and NMR spectral features.

Conclusion

While experimental NMR data for 3-(1H-indol-1-yl)propanoic acid is not readily found in public databases, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be achieved through the application of fundamental NMR principles and comparative analysis with related structures. This guide provides a comprehensive framework for understanding and interpreting the expected spectral features of this compound. The provided protocols for sample preparation and data acquisition, along with the logical workflows for data processing and interpretation, offer a solid foundation for researchers working with N-substituted indole derivatives. The clear distinction in the predicted spectra between the 1-yl and 3-yl isomers emphasizes the power of NMR spectroscopy in unambiguous structural elucidation, a critical step in the advancement of drug discovery and development.

References

-

PubChem. (n.d.). 1H-Indole-3-propanoic acid. Retrieved from [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0254838) [np-mrd.org]

- 3. 6639-06-1|3-(1H-Indol-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Indolepropionic acid(830-96-6) 1H NMR spectrum [chemicalbook.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302) [hmdb.ca]

The Multifaceted Biological Activities of 3-(1H-indol-1-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of Indolepropanoates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, 3-(1H-indol-1-yl)propanoic acid and its derivatives have emerged as a particularly versatile class of molecules. From their roles as microbial metabolites shaping gut immunity to their potential as targeted therapeutics in oncology and metabolic diseases, these compounds present a rich landscape for drug discovery and development.

This technical guide provides an in-depth exploration of the biological activities of 3-(1H-indol-1-yl)propanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. By delving into the causality behind experimental choices and grounding claims in authoritative references, this guide aims to serve as a valuable resource for advancing the translation of these promising compounds from the laboratory to the clinic.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of 3-(1H-indol-1-yl)propanoic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Mechanisms of Anticancer Action

A prominent mechanism underlying the anticancer effects of certain indolepropanoic acid derivatives is the induction of oxidative stress . Indole-3-propionic acid (IPA) has been shown to selectively target breast cancer cells, leading to an increase in mitochondrial reactive oxygen species (ROS) production. This surge in ROS, coupled with a downregulation of the antioxidant transcription factor NRF2 and an upregulation of inducible nitric oxide synthase (iNOS), culminates in a state of heightened oxidative and nitrosative stress, ultimately leading to cytostasis and a reduction in cancer cell stemness.[1]

Furthermore, some derivatives exert their effects by targeting specific molecular machinery. For instance, certain phenylthiazolyl-7-azaindoles, structurally related to the indole scaffold, have shown high affinity for Cyclin-Dependent Kinase 1 (CDK1) , a key regulator of the cell cycle.[2] Inhibition of CDK1 can lead to cell cycle arrest and prevent cancer cell division.

Structure-Activity Relationships (SAR)

The anticancer activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

Substitution on the Indole Ring: The introduction of specific substituents on the indole nucleus can significantly impact cytotoxicity. For example, a 5-bromo substituent on the indole ring of certain indolyl-1,3,4-thiadiazoles has been shown to enhance anticancer activity.[3]

-

Aromatic Moieties: The nature and substitution pattern of additional aromatic rings appended to the core structure are crucial. For N-aryl(indol-3-yl)glyoxamides, the presence of an N-(pyridin-4-yl) moiety was found to be critical for potent cytotoxic activity.[4]

-

Linker and Side Chains: The length and composition of the linker between the indole core and other functional groups, as well as the nature of the propanoic acid side chain, can influence activity.

Experimental Protocols for Evaluating Anticancer Activity

A fundamental aspect of assessing the anticancer potential of 3-(1H-indol-1-yl)propanoic acid derivatives is the in vitro cytotoxicity assay. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 3-(1H-indol-1-yl)propanoic acid derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Selected Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 43.4 | [5] |

| Compound 2 | MDA-MB-231 (Breast) | 35.1 | [5] |

| Compound 3 | A549 (Lung) | <10 | [6] |

| Compound 4 | HepG2 (Liver) | 0.9 | [7] |

| Compound 5 | HeLa (Cervical) | 0.50 | [7] |

Note: The specific structures of the compounds are detailed in the cited references.

Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer screening of 3-(1H-indol-1-yl)propanoic acid derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 3-(1H-indol-1-yl)propanoic acid derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.

Spectrum of Antimicrobial Activity

Several studies have reported the synthesis and evaluation of indolepropanoic acid derivatives with significant activity against both Gram-positive and Gram-negative bacteria. For instance, N-acyl hydrazone derivatives of indole-3-propionic acid have displayed moderate activity against Escherichia coli.[8] Other studies have identified derivatives with potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[9]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of these compounds is closely tied to their structural features:

-

Halogenation: The introduction of halogen atoms, particularly bromine, on the indole ring or associated aromatic moieties has been shown to enhance antimicrobial effects.[2]

-

Side Chain Modifications: Alterations to the propanoic acid side chain, such as the formation of hydrazones or amides, can significantly modulate the spectrum and potency of antimicrobial activity.

-

Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell membranes.

Experimental Protocols for Evaluating Antimicrobial Activity

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of a 3-(1H-indol-1-yl)propanoic acid derivative against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Test compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative A | S. aureus | 20 | [10] |

| Derivative B | E. coli | Moderate Activity | [8] |

| Derivative C | P. aeruginosa | 3.46 | [9] |

| Derivative D | S. aureus (MRSA) | 248-372 | [2] |

Note: The specific structures of the derivatives are detailed in the cited references.

Anti-inflammatory and Immunomodulatory Effects: Orchestrating Host Responses

Indole-3-propionic acid (IPA), a prominent metabolite produced by the gut microbiota from tryptophan, and its synthetic derivatives have garnered significant attention for their potent anti-inflammatory and immunomodulatory properties.[11] These effects are primarily mediated through the activation of specific host receptors and the modulation of key inflammatory signaling pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activities of IPA and its derivatives are orchestrated through several key mechanisms:

-

Aryl Hydrocarbon Receptor (AhR) Activation: IPA is a known ligand for the AhR, a ligand-activated transcription factor.[12][13] Upon activation, the AhR translocates to the nucleus and regulates the expression of genes involved in immune responses and inflammation.[14] This can lead to the suppression of pro-inflammatory cytokine production.

-

Pregnane X Receptor (PXR) Activation: IPA also activates the PXR, a nuclear receptor that plays a crucial role in xenobiotic detoxification and inflammation.[15][16] PXR activation can suppress inflammatory signaling pathways, such as NF-κB.[17]

-

NF-κB Pathway Inhibition: IPA has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[11][18] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

Signaling Pathway of IPA-Mediated Anti-inflammatory Response

Caption: IPA modulates inflammation via AhR, PXR, and NF-κB pathways.

Experimental Protocols for Evaluating Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Macrophages

Objective: To evaluate the effect of a 3-(1H-indol-1-yl)propanoic acid derivative on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium.

-

Cell Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a control group (no treatment), a vehicle control group, and an LPS-only group.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the inhibitory effect of the compound.

GPR40 Agonism: A Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). Agonists of GPR40 are therefore attractive therapeutic targets for the treatment of type 2 diabetes. Several 3-(1H-indol-1-yl)propanoic acid derivatives have been identified as potent GPR40 agonists.

Mechanism of Action and SAR

These indole derivatives bind to and activate GPR40, leading to an increase in intracellular calcium levels in pancreatic β-cells, which in turn enhances the secretion of insulin in a glucose-dependent manner. The structure-activity relationship for GPR40 agonism has been explored, revealing that:

-

The indole propanoic acid moiety serves as a key scaffold.

-

Substitutions on the indole ring , particularly at the C2 position with aryl groups, can significantly enhance agonistic activity.

-

The nature of the substituents on the aryl group at C2 is critical for potency. For example, 2,5-dimethylphenyl and 4-fluoro-2-methylphenyl substitutions have been shown to yield potent GPR40 full agonists.[19]

Data Presentation: GPR40 Agonistic Activity of Indole-5-propanoic Acid Derivatives

| Compound | EC50 (nM) | Reference |

| 8h | 58.6 | [11] |

| 8i | 37.8 | [11] |

| 8o | 9.4 | [11] |

Note: The specific structures of the compounds are detailed in the cited reference.

Conclusion and Future Directions

The 3-(1H-indol-1-yl)propanoic acid scaffold represents a remarkably versatile platform for the development of novel therapeutics. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and metabolic regulation, underscore the significant potential of this class of compounds. The intricate interplay between their chemical structure and biological function, as highlighted by the emerging structure-activity relationships, provides a rational basis for the design of next-generation derivatives with enhanced potency and selectivity.

Future research in this area should focus on several key aspects:

-

Elucidation of Novel Mechanisms: While significant progress has been made, the full spectrum of molecular targets and signaling pathways modulated by these derivatives remains to be fully elucidated.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models is crucial to translate the promising in vitro findings into tangible therapeutic outcomes.

-

Pharmacokinetic and Pharmacodynamic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as viable drug candidates.

By continuing to explore the rich chemical space of 3-(1H-indol-1-yl)propanoic acid derivatives and applying a multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and in vivo biology, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of molecules.

References

Sources

- 1. Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 9. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. german.alliedacademies.org [german.alliedacademies.org]

A Technical Guide to Indole-3-Propionic Acid (IPA): A Key Gut Microbiota-Derived Tryptophan Metabolite

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of Indole-3-propionic acid (IPA), a pivotal metabolite derived from dietary tryptophan exclusively by the gut microbiota. We delve into the foundational biochemistry of its synthesis, its multifaceted mechanisms of action, and its profound physiological impact on host health. As a potent antioxidant, a signaling molecule through key receptors like PXR and AhR, and an anti-inflammatory agent, IPA stands at the crossroads of gut-organ communication, influencing neuroprotection, metabolic regulation, and gastrointestinal homeostasis. This document synthesizes current knowledge, offering field-proven insights into its therapeutic potential and providing detailed analytical protocols for its accurate quantification in biological systems. It is designed to serve as an essential resource for professionals engaged in exploring the therapeutic landscape of microbiome-derived metabolites.

A Note on Nomenclature: The topic of this guide is the tryptophan metabolite commonly known in scientific literature as Indole-3-propionic acid (IPA), with the IUPAC name 3-(1H-indol-3-yl)propanoic acid .[1] The initial user prompt referred to "3-(1H-indol-1-yl)propanoic acid," which is an isomeric form not widely documented as a significant biological metabolite of tryptophan. This guide will focus on the well-researched and biologically crucial indol-3-yl isomer.

Part 1: Foundational Biochemistry and Physiology

The Central Role of Tryptophan Metabolism

Tryptophan, an essential amino acid obtained from dietary sources, serves as a precursor for numerous bioactive molecules critical for host physiology.[2] Its metabolic fate is largely governed by three distinct pathways:

-

The Serotonin Pathway: Primarily within host cells, leading to the synthesis of the neurotransmitter serotonin and the hormone melatonin.

-

The Kynurenine Pathway: The major route of tryptophan degradation in the host, producing molecules that regulate immune responses and neuronal function.[3]

-

The Indole Pathway: A unique pathway driven entirely by the gut microbiota, which converts tryptophan into a variety of indole derivatives, including indole, indole-3-acetic acid (IAA), and, notably, Indole-3-Propionic Acid (IPA).[3][4]

An estimated 4-6% of dietary tryptophan is metabolized via this microbial indole pathway, underscoring the gut microbiome's critical role in synthesizing compounds that the host cannot produce on its own.[3]

Microbial Biosynthesis of Indole-3-Propionic Acid (IPA)

The production of IPA from tryptophan is a multi-step enzymatic process carried out by specific members of the gut microbiota, most notably Clostridium sporogenes.[5][6] The production of IPA is entirely dependent on the presence of these microbes.[6] The established biochemical cascade is as follows:

-

Transamination: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by the enzyme tryptophan aminotransferase (TAA).[2][3]

-

Reduction: IPyA is subsequently reduced to indole-3-lactic acid (ILA) by indolelactate dehydrogenase (ILDH).[3]

-

Dehydration: ILA undergoes dehydration to form indoleacrylic acid (IA), a reaction catalyzed by the phenyllactate dehydratase (fldBC) enzyme complex.[3]

-

Final Reduction: Finally, acyl-CoA dehydrogenase (acdA) reduces the double bond in IA to yield the stable end-product, Indole-3-propionic acid (IPA).[3]

Bioavailability and Physiological Concentrations

Following its synthesis in the gut lumen, IPA is absorbed into systemic circulation, where it can exert effects on distal organs.[7] Its ability to readily enter the central compartment allows it to cross the blood-brain barrier and directly impact brain function.[3][8] Under normal physiological conditions, serum IPA concentrations in humans exhibit significant inter-individual variation but typically range from 1 to 10 µM.[2]

Part 2: Mechanisms of Action and Physiological Roles

IPA's biological effects are not attributable to a single mode of action but rather to a convergence of powerful antioxidant, receptor-mediated, and anti-inflammatory activities.

Core Mechanisms of Action

-

Potent Free Radical Scavenging: IPA is an exceptionally potent scavenger of hydroxyl radicals, considered one of the most damaging reactive oxygen species (ROS). Its antioxidant capacity is even greater than that of melatonin.[5] A key advantage of IPA is that it scavenges radicals without subsequently generating reactive or pro-oxidant intermediate compounds, providing a clean and efficient mechanism of cellular protection.[5]

-

Receptor-Mediated Signaling: IPA functions as a key signaling molecule by binding to and activating specific host receptors:

-

Pregnane X Receptor (PXR): In intestinal epithelial cells, IPA binds to PXR, a nuclear receptor that regulates xenobiotic metabolism and inflammation. This activation enhances gut mucosal homeostasis and strengthens the intestinal barrier function, reducing the translocation of inflammatory molecules like endotoxins.[3][5][6]

-

Aryl Hydrocarbon Receptor (AhR): IPA is also a ligand for AhR, another critical sensor of small molecules that plays a vital role in maintaining immune tolerance at mucosal surfaces.[3][6] AhR activation by IPA contributes to the regulation of intestinal immunity and homeostasis.[6]

-

-

Anti-inflammatory Activity: IPA exerts robust anti-inflammatory effects through several mechanisms. It can downregulate the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to decreased production of cytokines like TNF-α.[3][7][8] Furthermore, it has been shown to reduce the generation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response.[3][8]

Systemic Effects and Therapeutic Potential

The multifaceted mechanisms of IPA translate into significant systemic effects, positioning it as a metabolite of high therapeutic interest.

-

Neuroprotection: A substantial body of evidence supports IPA's neuroprotective properties. It has been shown to protect neurons from ischemic damage, reduce oxidative stress in the hippocampus, and attenuate neuronal damage in models of stroke.[3][9][10] Its ability to scavenge free radicals and inhibit inflammation makes it a promising candidate for mitigating the pathologies of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5][8]

-

Gastrointestinal Health: By activating PXR and enhancing the expression of tight junction proteins, IPA directly improves the integrity of the gut-blood barrier.[4][11] This is crucial for preventing the leakage of gut-derived toxins and inflammatory mediators into circulation. Consequently, reduced levels of IPA are observed in patients with inflammatory bowel disease (IBD), and supplementation has been shown to improve clinical outcomes in animal models of colitis.[12][13]

-

Metabolic Regulation: IPA is increasingly linked to metabolic health. Lower circulating levels of IPA are associated with a higher risk of developing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][6] Mechanistically, IPA can improve glucose homeostasis, increase insulin sensitivity, and inhibit lipid synthesis in the liver, suggesting its potential as a therapeutic agent for metabolic syndrome.[2]

-

Cardiovascular Health: Emerging research highlights a connection between IPA and cardiovascular function. Reduced plasma IPA levels have been found in patients with heart failure with preserved ejection fraction (HFpEF).[14] Dietary supplementation with IPA improved diastolic function in mouse models, suggesting it plays a role in mitigating systemic inflammation and oxidative damage relevant to cardiovascular disease.[14][15]

Part 3: Analytical Methodologies and Experimental Protocols

Accurate quantification of IPA in biological matrices is essential for both basic research and clinical studies. The method of choice must be sensitive and specific enough to distinguish IPA from other structurally similar indole compounds.

Sample Collection and Preparation

IPA can be measured in various biological samples, with plasma/serum and feces being the most common for assessing systemic exposure and gut production, respectively.[16]

Protocol: Extraction of IPA from Fecal Samples

Causality: This protocol uses a high-ethanol concentration and heat to simultaneously precipitate proteins and inhibit microbial activity, ensuring the measured IPA reflects the in vivo concentration at the time of collection.

-

Sample Collection: Collect fresh fecal samples and immediately freeze them at -80°C to halt metabolic activity.

-

Homogenization: Weigh approximately 250 mg of frozen stool into a 2 mL microcentrifuge tube. Add 750 µL of 70% ethanol.

-

Lysis and Precipitation: Vortex the sample at maximum speed for 30-60 seconds to create a homogenous slurry.

-

Heat Inactivation: Incubate the suspension in a water bath at 70°C for 10 minutes to denature proteins and enzymes.[17]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites. This extract can be directly analyzed or stored at -80°C. For LC-MS/MS analysis, an internal standard (e.g., deuterated IPA) should be added.[18]

Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for IPA quantification due to its unparalleled specificity and sensitivity.[6][16]

Protocol: Exemplary LC-MS/MS Method for IPA Quantification

Causality: This method uses Multiple Reaction Monitoring (MRM) for definitive identification and quantification. The precursor ion (the mass of IPA) is selected, fragmented, and a specific product ion is monitored. This highly specific mass transition minimizes interference from other molecules in the complex biological matrix.

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., Hypersil C18, 150 x 3 mm, 3 µm) is typically used for separation.[19]

-

Mobile Phase: An isocratic or gradient elution using a combination of an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).[19]

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

-

Mass Spectrometry Detection:

-

Quantification: Create a calibration curve using standards of known IPA concentrations. The concentration in the unknown sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Data Interpretation: Typical Concentration Ranges

The concentration of IPA can vary significantly based on diet, microbiome composition, and health status. The following table summarizes reported values in human plasma.

| Analyte | Matrix | Concentration Range (Mean ± SD) | Method | Reference |

| Indole-3-propionic acid (IPA) | Human Plasma | 236 ± 287 ng/mL (Median 94 ng/mL) | HPLC-Fluorescence | [19] |

| Free IPA (unbound) | Plasma Ultrafiltrate | 9.23 ± 2.45% of total plasma IPA | HPLC-Fluorescence | [20] |

Note: 1 µM ≈ 189.21 ng/mL

Part 4: Future Directions and Clinical Perspectives

Current Research and Clinical Trials

The therapeutic potential of IPA has prompted clinical investigation. Pilot studies are underway to evaluate the biological effects of oral IPA supplementation in healthy adults, with primary outcomes focused on its impact on immune cells (regulatory T cells) and markers of brain health (Brain-Derived Neurotrophic Factor, BDNF).[21][22] These trials aim to establish safe and effective dosing strategies and to confirm the mechanistic insights gained from preclinical studies in a human context.

Challenges and Opportunities

While the promise of IPA is significant, several challenges must be addressed for its successful clinical translation.

-

Challenges:

-

Inter-individual Variability: IPA production is highly dependent on the host's gut microbiota composition, leading to wide variations in baseline levels.

-

Dose-Dependency: The therapeutic effects of IPA may be dose- and context-dependent, with some studies suggesting that high circulating levels could be deleterious in certain metabolic states.[23]

-

Bioavailability: Formulating IPA for effective oral delivery and ensuring consistent absorption remains a key consideration.

-

-

Opportunities:

-

Direct Supplementation: Developing IPA as a nutraceutical or pharmaceutical agent for conditions characterized by IPA deficiency, such as IBD, metabolic syndrome, and certain neurodegenerative diseases.

-

Microbiome Modulation: Utilizing precision probiotics (strains known to produce IPA) or prebiotics (substrates that encourage the growth of IPA-producing bacteria) to endogenously boost IPA levels. This represents a more physiological approach to harnessing its benefits.[24]

-

Biomarker Development: Measuring circulating IPA levels could serve as a valuable biomarker for gut dysbiosis, intestinal barrier dysfunction, and risk stratification for metabolic or neurological diseases.

-

Conclusion